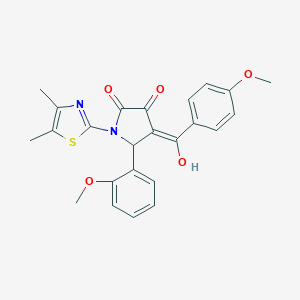
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been of interest in scientific research due to its potential therapeutic applications. DMHP belongs to the class of compounds known as pyrrolones and has been shown to have various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and inflammation. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is that 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in vivo, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
For 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research include further studies to elucidate its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics. Additionally, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may have potential applications in other diseases, such as cardiovascular disease and diabetes, which warrant further investigation.
Métodos De Síntesis
The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the condensation of 2-methoxyphenylacetic acid and 4,5-dimethyl-2-thiazolylamine to form an imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
Nombre del producto |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H22N2O5S |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22N2O5S/c1-13-14(2)32-24(25-13)26-20(17-7-5-6-8-18(17)31-4)19(22(28)23(26)29)21(27)15-9-11-16(30-3)12-10-15/h5-12,20,27H,1-4H3/b21-19+ |
Clave InChI |
SWHVYESPLFTUND-XUTLUUPISA-N |
SMILES isomérico |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4OC)C |
SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC)C |
SMILES canónico |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265303.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265304.png)
![1-[4-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265305.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265306.png)
![7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265307.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265309.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265310.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265311.png)
![1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265312.png)
![1-[4-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265314.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265316.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265318.png)
![1-(3-Bromophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265320.png)
![1-[3-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265321.png)